1-(2,3-Dimethylphenyl)piperazine hydrochloride mechanism of action
1-(2,3-Dimethylphenyl)piperazine hydrochloride mechanism of action
An In-Depth Technical Guide to the Core Mechanism of Action of 1-(2,3-Dimethylphenyl)piperazine Hydrochloride
Abstract
1-(2,3-Dimethylphenyl)piperazine hydrochloride (DMPH) is a derivative of the piperazine scaffold, a ubiquitous structural motif in centrally active pharmacological agents.[1][2] This technical guide provides a comprehensive analysis of the compound's mechanism of action, synthesizing available data to present a cohesive picture for researchers, scientists, and drug development professionals. DMPH exhibits a complex, multi-target profile, primarily functioning as a monoamine releasing agent with significant modulatory effects on key serotonin and dopamine receptors.[3] Its unique pharmacological signature makes it a valuable tool for neuropharmacological research and a foundational structure for the development of novel therapeutics targeting complex neurological and psychiatric disorders.[3][4]
Molecular Profile and Structural Significance
1-(2,3-Dimethylphenyl)piperazine hydrochloride is a crystalline powder characterized by a piperazine ring attached to a 2,3-dimethylphenyl group.[3][4] The hydrochloride salt form enhances stability and solubility for experimental use.[3]
The structural configuration of DMPH is critical to its biological activity. The piperazine ring serves as a versatile scaffold, common in drugs targeting neurotransmitter receptors.[1][5] The specific 2,3-dimethyl substitution on the phenyl ring is believed to optimize the molecule's interaction with the binding pockets of certain receptors, distinguishing its affinity profile from other phenylpiperazine analogs.[3]
| Property | Value |
| IUPAC Name | 1-(2,3-dimethylphenyl)piperazine hydrochloride |
| Common Synonyms | DMPH, 1-(2,3-Xylyl)piperazine monohydrochloride |
| Molecular Formula | C₁₂H₁₉ClN₂ |
| Molecular Weight | 226.75 g/mol [3][4] |
| Physical State | White to off-white crystalline powder[3][4] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol[3][4] |
Pharmacodynamics: A Multi-Target Engagement Strategy
The primary mechanism of action of DMPH is not confined to a single target but involves a complex interplay across multiple neurotransmitter systems. This multi-target engagement is characteristic of compounds with broad-spectrum effects on neurotransmission.[3]
Serotonergic and Noradrenergic Systems: Monoamine Release
A core feature of DMPH's profile is its potent activity as a serotonin-norepinephrine releasing agent (SNRA).[3] This action is mediated by its interaction with the serotonin transporter (SERT) and the norepinephrine transporter (NET). Rather than blocking reuptake, DMPH induces reverse transport, causing the efflux of these neurotransmitters from the presynaptic neuron into the synaptic cleft.
This transporter-mediated release is a distinct mechanism from depolarization-induced exocytosis, a fact that can be confirmed experimentally by demonstrating that the release is not dependent on the presence of extracellular calcium.[6]
In addition to its releasing activity, DMPH has been investigated as a low-efficacy partial agonist at certain serotonin receptor subtypes.[3] This suggests a dual action where it can both increase the synaptic concentration of serotonin and directly modulate postsynaptic receptor activity.
Dopaminergic System: A Dual-Function Modulator
DMPH's interaction with the dopaminergic system is nuanced. It demonstrates dopamine releasing activity, albeit with a significantly lower potency than its effects on serotonin and norepinephrine, with a reported EC50 value of 1207 nM.[3]
Crucially, insights from structurally related compounds suggest a more complex role at the dopamine D2 receptor. The 1-(2,3-dimethylphenyl)piperazine moiety is a key pharmacophore in compounds like OPC-4392, which have been characterized as having a dual function:
-
Presynaptic D2 Autoreceptor Agonist: Stimulation of these Gi/o-coupled autoreceptors leads to an inhibitory feedback loop, reducing the activity of tyrosine hydroxylase and thereby decreasing the synthesis and subsequent release of dopamine.[7][8]
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Postsynaptic D2 Receptor Antagonist: Concurrently, the compound can block postsynaptic D2 receptors, preventing the effects of dopamine that is present in the synapse.[8][9]
This combined profile suggests that DMPH may act as a stabilizer of dopaminergic tone, reducing dopamine synthesis via presynaptic agonism while simultaneously blocking overstimulation of postsynaptic receptors.
Integrated Mechanism and Signaling Cascades
The clinical or physiological output of DMPH is a composite of its effects on serotonin, norepinephrine, and dopamine systems. The increased synaptic levels of serotonin and norepinephrine, coupled with the stabilized dopaminergic signaling, underpins its potential effects on mood and cognitive functions.
The diagram below illustrates the proposed interactions of DMPH at the synapse.
Caption: Proposed multi-target mechanism of 1-(2,3-Dimethylphenyl)piperazine HCl.
Experimental Validation Framework
To rigorously define the pharmacological profile of DMPH, a tiered experimental approach is necessary. This framework ensures that each aspect of the proposed mechanism is validated through standardized, reproducible protocols.
Caption: A tiered workflow for characterizing the mechanism of action of DMPH.
Protocol: Dopamine D2 Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Kᵢ) of DMPH for the human dopamine D2 receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human D2 receptor.
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Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
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Test Compound: 1-(2,3-Dimethylphenyl)piperazine hydrochloride, serially diluted.
-
Scintillation vials and cocktail; glass fiber filters.
Methodology:
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Prepare serial dilutions of DMPH in assay buffer, ranging from 10⁻¹¹ M to 10⁻⁵ M.
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In a 96-well plate, combine 50 µL of radioligand ([³H]-Spiperone at a final concentration of ~0.2 nM), 50 µL of test compound dilution (or vehicle/haloperidol), and 100 µL of cell membrane suspension (20-40 µg protein).
-
Incubate the mixture for 90 minutes at room temperature to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters three times with ice-cold assay buffer to remove residual unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding (counts in the presence of haloperidol) from total binding (counts in the presence of vehicle).
-
Plot the percentage of specific binding against the log concentration of DMPH. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
Protocol: In Vitro Serotonin Release Assay
Objective: To quantify the ability of DMPH to induce the release of endogenous serotonin from brain tissue.
Materials:
-
Rat hypothalamic slices (250-300 µm thickness).
-
Krebs-Ringer bicarbonate buffer, continuously gassed with 95% O₂/5% CO₂.
-
Test Compound: DMPH at various concentrations.
-
Control compounds: Fluoxetine (uptake inhibitor), Calcium-free buffer.
-
HPLC system with electrochemical detection (HPLC-ECD).
Methodology:
-
Pre-incubate hypothalamic slices in gassed Krebs-Ringer buffer at 37°C for 30 minutes to equilibrate.
-
Transfer slices to individual vials containing fresh buffer with or without test compounds (e.g., DMPH at 1, 10, 100 µM). Include control groups with fluoxetine to test for uptake-dependence and groups with calcium-free buffer to test for exocytosis-dependence.[6]
-
Incubate for 30 minutes at 37°C.
-
At the end of the incubation, immediately remove the buffer (supernatant) and add a stabilizing solution (containing antioxidant). Store on ice.
-
Homogenize the tissue slices in a separate stabilizing solution to measure remaining serotonin content.
-
Analyze the serotonin concentration in the supernatant and tissue homogenate using HPLC-ECD.
-
Express the results as the percentage of total serotonin released into the supernatant. A significant, dose-dependent increase in serotonin release that is attenuated by fluoxetine but not by the removal of calcium is indicative of transporter-mediated release.[6]
Conclusion and Future Directions
1-(2,3-Dimethylphenyl)piperazine hydrochloride operates through a sophisticated, multi-faceted mechanism of action. It is not a simple agonist or antagonist but a modulator of monoaminergic systems. Its primary function as a serotonin-norepinephrine releasing agent is complemented by a unique, stabilizing influence on the dopamine system, likely through a combination of presynaptic D2 agonism and postsynaptic D2 antagonism.[3][7][8]
This complex profile makes DMPH a compelling subject for further research. Future studies should focus on elucidating its binding affinities and functional activities across a wider array of receptor subtypes and on exploring its effects in in vivo models of neurological disorders. The insights gained will not only refine our understanding of this specific molecule but also guide the rational design of next-generation therapeutics built upon the versatile phenylpiperazine scaffold.
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